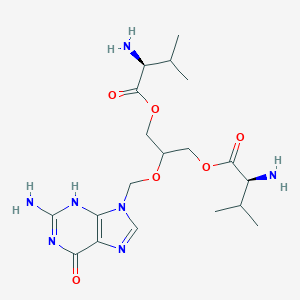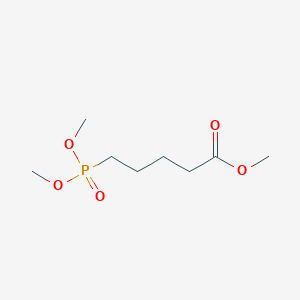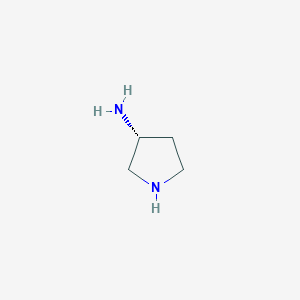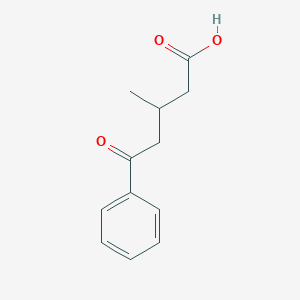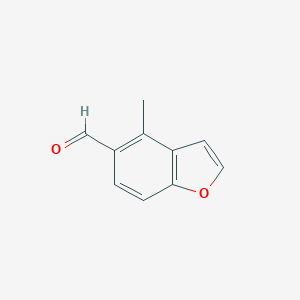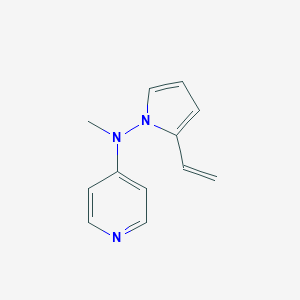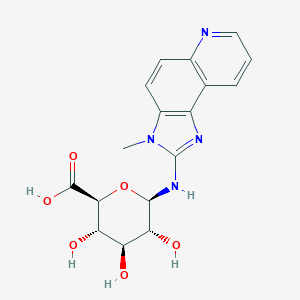
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide (IQGlu), a metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. HAAs are known to be mutagenic and carcinogenic, and IQGlu has been implicated in the development of several types of cancer, including colorectal, breast, and prostate cancer.
作用機序
The mutagenic and carcinogenic properties of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide are thought to be due to its ability to form DNA adducts. 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can react with DNA to form covalent adducts, which can interfere with DNA replication and transcription. This can lead to mutations and ultimately the development of cancer.
生化学的および生理学的効果
In addition to its mutagenic and carcinogenic properties, 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has been shown to have other biochemical and physiological effects. Studies have shown that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce oxidative stress, inflammation, and apoptosis in cells. It can also affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
One advantage of using 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide in lab experiments is that it is a well-characterized carcinogen with a known mechanism of action. This makes it a useful tool for studying the molecular mechanisms of carcinogenesis. However, 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has some limitations as a carcinogen model. For example, it is not a naturally occurring carcinogen and may not accurately reflect the effects of dietary HAAs.
将来の方向性
There are many future directions for 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide research. One area of interest is the role of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide in the development of specific types of cancer. For example, studies could investigate the relationship between 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide exposure and the development of colorectal cancer. Another area of interest is the development of strategies to reduce 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide exposure in the diet. This could include dietary interventions or changes in cooking methods. Finally, there is a need for more research on the biochemical and physiological effects of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide, particularly its effects on inflammation and oxidative stress.
合成法
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide is synthesized in the liver by the enzyme UDP-glucuronosyltransferase (UGT). UGT catalyzes the transfer of a glucuronic acid molecule to the amino group of IQ, forming 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide. The resulting 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide molecule is water-soluble and can be excreted from the body.
科学的研究の応用
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has been extensively studied for its mutagenic and carcinogenic properties. In vitro studies have shown that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce DNA damage and mutations in bacterial and mammalian cells. In vivo studies have demonstrated that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce tumors in laboratory animals, including rats, mice, and monkeys.
特性
CAS番号 |
122719-39-5 |
|---|---|
製品名 |
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide |
分子式 |
C17H18N4O6 |
分子量 |
374.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3-methylimidazo[4,5-f]quinolin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H18N4O6/c1-21-9-5-4-8-7(3-2-6-18-8)10(9)19-17(21)20-15-13(24)11(22)12(23)14(27-15)16(25)26/h2-6,11-15,22-24H,1H3,(H,19,20)(H,25,26)/t11-,12-,13+,14-,15+/m0/s1 |
InChIキー |
YLRCRCCBJUCMKF-SBJFKYEJSA-N |
異性体SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
正規SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
その他のCAS番号 |
122719-39-5 |
同義語 |
2-amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide 2-IQ-glucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



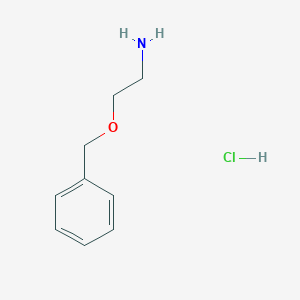
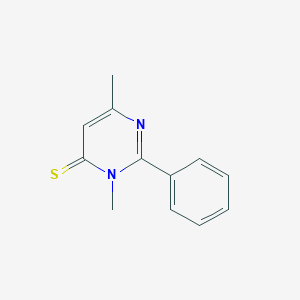
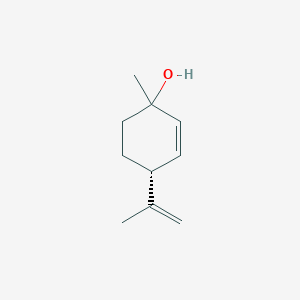
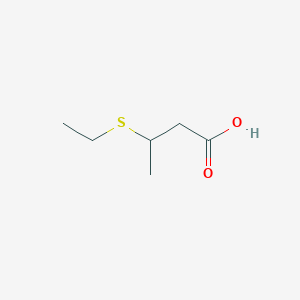
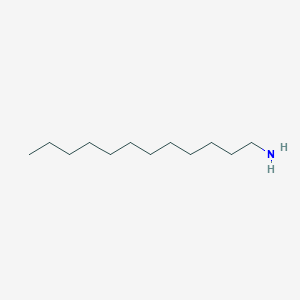
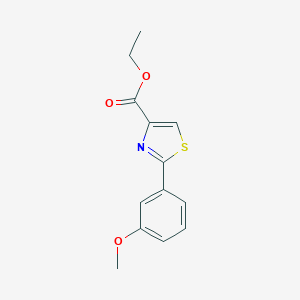
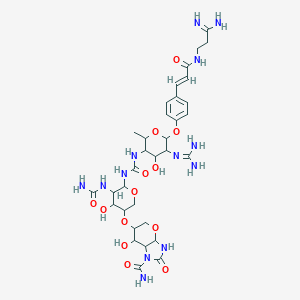
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
